![molecular formula C22H23FN2O4 B15102080 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide](/img/structure/B15102080.png)
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide
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Overview
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a benzazepine core with methoxy and fluorophenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminobenzylamine and a suitable ketone.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the benzazepine intermediate.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline: Shares structural similarities with the benzazepine core and methoxy groups.
2,7-dihydroxy-4,6-dimethoxy phenanthrene: Contains methoxy groups and a polycyclic aromatic structure.
Uniqueness
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide is unique due to the presence of both the benzazepine core and the fluorophenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H23FN2O4 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C22H23FN2O4/c1-28-19-11-16-7-9-25(22(27)13-17(16)12-20(19)29-2)14-21(26)24-8-6-15-4-3-5-18(23)10-15/h3-5,7,9-12H,6,8,13-14H2,1-2H3,(H,24,26) |
InChI Key |
FJKGDZOKRXQJLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCC3=CC(=CC=C3)F)OC |
Origin of Product |
United States |
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